Lanasol Red G

Description

Historical and Scholarly Context of Reactive Dye Development

The journey of reactive dyes began long before their commercial introduction. While early investigations into dyes that could chemically bond with fibers can be traced back to the late 19th century, these were isolated efforts without the explicit goal of creating fiber-reactive dyes. textiletoday.com.bd A significant precursor to modern reactive dyes was the discovery in 1923 by Ciba that acidic monochlorotriazine dyes could be used to color wool. tiankunchemical.com

The true breakthrough occurred in 1954 when I.D. Rattee and W.E. Stephen at Imperial Chemical Industries (ICI) discovered that dichlorotriazine dyes could form covalent bonds with cellulose (B213188) fibers under alkaline conditions. tiankunchemical.com This pivotal discovery led to the first patent for reactive dyes and their subsequent commercialization. tiankunchemical.com In 1956, ICI launched the first commercial reactive dye, Procion RED MX-2B, under the brand name Procion, marking the official start of the reactive dye era. tiankunchemical.com This innovation spurred other chemical companies, with Ciba and Hoechst introducing their own reactive dye brands, Cibacron and Remazol, respectively, in 1958. tiankunchemical.com

The initial focus of reactive dye development was primarily on cellulosic fibers like cotton. scirp.org However, the unique properties of these dyes soon led to research on their application to other substrates, including protein fibers like wool and silk. textiletoday.com.bd The development of bifunctional reactive dyes in the 1970s, which contained two reactive groups per molecule, was a major advancement that improved fixation efficiency. textiletoday.com.bd

Chemical Classification and Structural Features of α-Bromoacrylamide Reactive Dyes

Lanasol dyes, introduced commercially in 1966, are a specific class of reactive dyes characterized by their α-bromoacrylamide or α,β-dibromopropionylamide reactive groups. sdc.org.uk These dyes are particularly successful for dyeing protein fibers like wool and silk due to their ability to form stable covalent bonds under weakly acidic to neutral conditions, which helps to prevent fiber damage. sdc.org.ukgoogle.com

The reactive group, α-bromoacrylamide, is key to the functionality of Lanasol dyes. This group reacts with nucleophilic sites within the protein fibers, primarily the primary amino groups of lysine (B10760008) residues and the secondary imino groups of histidine. kci.go.kr This reaction forms a covalent bond, permanently attaching the dye's chromophore to the fiber. google.com The general structure of an α-bromoacrylamide reactive dye consists of a chromophore (the color-producing part of the molecule), a linking group, and the α-bromoacrylamide reactive group.

A notable feature of some Lanasol dyes, including Lanasol Red G, is the presence of two reactive groups per molecule, making them bifunctional. sdc.org.ukkci.go.kr This bifunctionality can lead to crosslinking within the fiber, which can enhance properties such as wet burst strength. sdc.org.uk The presence of sulfonate groups in the dye molecule is also crucial, as they improve the dye's solubility in water and its affinity for the positively charged sites on protein fibers under acidic dyeing conditions. google.comkci.go.kr

| Reactive Group | Key Structural Feature | Primary Reaction Mechanism with Protein Fibers |

| α-Bromoacrylamide | Contains a bromine atom on the α-carbon and a double bond. | Nucleophilic substitution and/or addition with amino groups of the fiber. researchgate.net |

Significance of this compound within Protein Fiber Dyeing Research

This compound (C.I. Reactive Red 83) holds a significant position in academic research focused on the dyeing of protein fibers, particularly wool and silk. kci.go.kr Its importance stems from its well-defined chemical structure, its bifunctional nature, and its commercial success, which has made it a benchmark for studying the interactions between reactive dyes and protein substrates. sdc.org.uk

Research utilizing this compound has provided valuable insights into several aspects of protein fiber dyeing:

Reaction Mechanism: Studies with this compound have helped to elucidate the mechanism of covalent bond formation between α-bromoacrylamide dyes and the amino acid residues of wool and silk. sdc.org.ukkci.go.kr

Dyeing Kinetics and Thermodynamics: The dye has been used to investigate the kinetics of dye uptake and fixation, as well as the thermodynamic parameters governing the dyeing process on protein fibers. ekb.eg

Fiber Properties: The effect of dyeing with this compound on the physical and chemical properties of wool and silk fibers has been extensively studied. For instance, research has shown that the crosslinking ability of this bifunctional dye can increase the wet bursting strength of wool fabric. sdc.org.uk

Comparative Studies: this compound is often used as a standard for comparison in the development of new reactive dyes for protein fibers. kci.go.kr For example, it has been compared with monofunctional α-bromoacrylamide dyes like Lanasol Red 6G (C.I. Reactive Red 84) to understand the influence of the number of reactive groups on dyeing performance. kci.go.kr

The following table summarizes key research findings related to the application of this compound on protein fibers:

| Research Focus | Key Findings with this compound | References |

| Dye-Fiber Interaction | Forms covalent bonds with nucleophilic groups in protein fibers, such as primary amino and secondary imino groups. kci.go.kr | kci.go.kr |

| Effect on Fiber Strength | Increases the wet burst strength of wool fabric due to its bifunctional nature, which allows for crosslinking. sdc.org.uk | sdc.org.uk |

| Dye Distribution | Can result in a "ring dyeing" effect, where the dye is concentrated in the outer regions of the wool fiber. sdc.org.uk | sdc.org.uk |

| Comparative Dyeing Performance | When compared to monofunctional α-bromoacrylamide dyes, the presence of two reactive groups in this compound can influence fixation levels and overall dyeing properties. kci.go.kr | kci.go.kr |

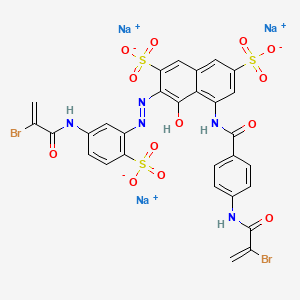

Structure

2D Structure

Properties

CAS No. |

70210-00-3 |

|---|---|

Molecular Formula |

C29H18Br2N5Na3O13S3 |

Molecular Weight |

969.5 g/mol |

IUPAC Name |

trisodium;5-[[4-(2-bromoprop-2-enoylamino)benzoyl]amino]-3-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C29H21Br2N5O13S3.3Na/c1-13(30)27(38)32-17-5-3-15(4-6-17)29(40)34-21-12-19(50(41,42)43)9-16-10-23(52(47,48)49)25(26(37)24(16)21)36-35-20-11-18(33-28(39)14(2)31)7-8-22(20)51(44,45)46;;;/h3-12,37H,1-2H2,(H,32,38)(H,33,39)(H,34,40)(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 |

InChI Key |

IRCYJZISJKRUHJ-UHFFFAOYSA-K |

SMILES |

C=C(C(=O)NC1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC(=O)C(=C)Br)S(=O)(=O)[O-])S(=O)(=O)[O-])Br.[Na+].[Na+].[Na+] |

Canonical SMILES |

C=C(C(=O)NC1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC(=O)C(=C)Br)S(=O)(=O)[O-])S(=O)(=O)[O-])Br.[Na+].[Na+].[Na+] |

Other CAS No. |

70210-00-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

General Principles of Reactive Dye Synthesis

The fundamental structure of a reactive dye consists of four key components: the chromophore, a solubilizing group, a bridging group, and a reactive group. textilelearner.nettextileexplainer.com

Chromophore : This is the core part of the molecule responsible for producing the color. For most yellow, orange, and red reactive dyes, the chromophore is typically from the azo chemical class. rsc.org For Lanasol Red G, it is an azo-based chromophore that imparts the red color. ontosight.ai

Solubilizing Group(s) : These are functional groups, most commonly sulfonic acid groups (-SO₃H), that make the dye soluble in water, which is essential for the dyeing process. textilelearner.netgoogle.com

Bridging Group : This component links the chromophore to the reactive group. It is often an amino group (-NH-). slideshare.nettextilelearner.net

Reactive Group : This is the functional group that chemically reacts with the fiber to form a covalent bond. rsc.orgtextilelearner.net In the case of Lanasol dyes, the reactive group is the α-bromoacrylamide moiety (-NHCO-C(Br)=CH₂). rsc.org

The synthesis of a reactive dye generally involves a multi-step process. A common strategy is the sequential nucleophilic substitution of reactive precursors. rsc.org For many azo reactive dyes, this involves diazotizing an aromatic amine and coupling it with a suitable coupling component (like H-acid or a derivative) to form the chromophore. rsc.orgscirp.org This dye intermediate, which must contain a suitable functional group like an amine, is then reacted with a precursor chemical that carries the reactive group. rsc.org

The table below outlines the essential components of a typical reactive dye.

| Component | Function | Common Chemical Example |

| Chromophore | Color Production | Azo group (-N=N-) |

| Solubilizing Group | Water Solubility | Sulfonic acid group (-SO₃H) |

| Bridging Group | Links Chromophore to Reactive Group | Amine group (-NH-) |

| Reactive Group | Forms Covalent Bond with Fiber | α-bromoacrylamide |

Specific Synthesis Pathways for α-Bromoacrylamide Functional Groups

The α-bromoacrylamide reactive group is the hallmark of Lanasol dyes. rsc.org Its synthesis and subsequent attachment to a dye chromophore is a critical part of manufacturing this compound.

The common precursor for creating this functional group is 2,3-dibromopropionyl chloride . google.comgoogle.com The synthesis strategy involves reacting this precursor with an amino-functionalized dye intermediate. rsc.org

The general reaction can be summarized as follows:

Acylation : An amino group on the chromophoric part of the dye molecule acts as a nucleophile, attacking the carbonyl carbon of 2,3-dibromopropionyl chloride. This forms an α,β-dibromopropionylamide intermediate. rsc.org

Dehydrobromination : In the presence of a base or certain nucleophiles (like the amino groups on wool fibers), the α,β-dibromopropionylamide intermediate eliminates a molecule of hydrogen bromide (HBr) to form the final α-bromoacrylamide reactive group. rsc.org

A patent for a similar dye, Lanasol Yellow 4G, describes a process where a primary dye containing an amino group is reacted with 2,3-dibromopropionyl chloride in acetone (B3395972) at 0-5°C. google.com Another patent describes a condensation reaction between 2,4-diaminobenzene sulfonic acid and 2,3-dibromopropionyl chloride at -5 to 15°C at a pH between 4 and 8. google.com These conditions highlight the reactive nature of the acid chloride and the need for controlled temperature and pH to ensure the desired product is formed.

The reaction scheme for the formation of the reactive group is shown below.

| Step | Reactants | Product | Key Transformation |

| 1. Acylation | Amino-functionalized dye, 2,3-dibromopropionyl chloride | α,β-dibromopropionylamide intermediate | Formation of an amide bond |

| 2. Elimination | α,β-dibromopropionylamide intermediate | α-bromoacrylamide functional dye | Removal of HBr to form a C=C double bond |

Characterization of Synthetic Intermediates and Side Products

The synthesis of this compound is not perfectly efficient and can lead to the formation of intermediates and side products. Their characterization is crucial for quality control and process optimization.

Intermediates : The primary intermediate in the final stage of synthesis is the α,β-dibromopropionylamide dye. rsc.org This species is formed before the elimination reaction creates the active α-bromoacrylamide group. Studies on model compounds have confirmed that the dibromo form is converted to the monobromo (α-bromoacrylamide) form. researchgate.net

Side Products : The main competing reaction during the dyeing process is the hydrolysis of the reactive group. textilelearner.nettextileexplainer.com Under alkaline conditions, the α-bromoacrylamide group can react with hydroxide (B78521) ions (OH⁻) from water instead of the nucleophilic sites on the wool fiber. textilelearner.nettextileexplainer.com This results in a hydrolyzed, non-reactive dye that can no longer form a covalent bond with the fiber and must be washed out. rsc.orgtaylorandfrancis.com

Other potential side reactions could involve the bifunctional reactivity of the α-bromoacrylamide group, where one dye molecule might react with two different sites on the fiber, leading to crosslinking. researchgate.netsdc.org.uk

Characterization Techniques : A variety of analytical methods are employed to identify and quantify the intended product, its intermediates, and any side products.

High-Performance Liquid Chromatography (HPLC) : Used to monitor the progress of reactions and separate the final product from unreacted starting materials and side products. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H) and carbon-13 (¹³C) NMR are used to elucidate the precise chemical structure of the synthesized dyes and their intermediates, confirming the presence of the α-bromoacrylamide group. scirp.orgresearchgate.net

Mass Spectrometry (MS) : Provides information on the molecular weight of the compounds, confirming the identity of the target dye and any other products formed during the reaction. researchgate.net

Raman Spectroscopy : This technique has been used to study Lanasol dyes on wool fibers. It has been suggested that the disappearance of vibrations corresponding to C-Br and C=C bonds can be observed upon reaction with the fiber. sdc.org.uk

The table below summarizes the key molecules and the techniques used for their analysis.

| Compound Type | Example Compound/Structure | Common Analytical Technique(s) |

| Final Product | This compound | HPLC, NMR, Mass Spectrometry |

| Intermediate | α,β-dibromopropionylamide dye | HPLC, NMR, Mass Spectrometry |

| Side Product | Hydrolyzed Dye | HPLC |

Mechanistic Investigations of Lanasol Red G Interaction with Substrates

Nucleophilic Reaction Mechanisms with Protein Fibers

The fundamental principle behind the fixation of Lanasol Red G onto protein fibers is a nucleophilic reaction. The protein structure contains various amino acid residues with nucleophilic side chains that can react with the electrophilic sites on the dye molecule. ncsu.edukci.go.krblogspot.com

Covalent Bond Formation via Amino Acid Residues (e.g., Lysine (B10760008), Cysteine)

The protein fibers of wool and silk are composed of amino acids, several of which possess side chains with nucleophilic groups capable of reacting with reactive dyes. ncsu.eduuoanbar.edu.iq The most significant of these for the dyeing process are the primary amino groups of lysine, the thiol groups of cysteine, and to a lesser extent, the hydroxyl groups of serine and tyrosine and the imidazole (B134444) ring of histidine. sdc.org.ukblogspot.comtextilefocus.com The order of decreasing reactivity of these nucleophilic groups is generally considered to be thiol, amino, and then hydroxyl groups. blogspot.com

During the dyeing process, these nucleophilic groups attack the reactive sites on the this compound molecule, leading to the formation of a stable covalent bond. rsc.org This chemical bond, often an amide bond, is what anchors the dye to the fiber, resulting in excellent wash fastness. sdc.org.ukaklectures.com While direct analysis of the dye-fiber bond is challenging due to the hydrolysis of the amide bond under harsh analytical conditions, indirect evidence strongly supports the covalent modification of these amino acid residues. sdc.org.uk

Role of α-Bromoacrylamide Group in Michael Addition and Nucleophilic Substitution

The reactive center of this compound is the α-bromoacrylamide group. This functional group facilitates covalent bond formation through two primary reaction mechanisms: Michael addition and nucleophilic substitution. sdc.org.ukresearchgate.netwhiterose.ac.uk

The reaction can proceed via a 1,4-Michael addition, where a nucleophile from the protein fiber (such as the amino group of lysine or the thiol group of cysteine) adds to the β-carbon of the α,β-unsaturated carbonyl system of the acrylamide (B121943) group. sdc.org.ukresearchgate.net This is a common reaction for such systems. sdc.org.uk Alternatively, a direct nucleophilic substitution of the bromine atom at the α-carbon can occur. sdc.org.uk It has been proposed that the reaction may proceed through an initial addition to the double bond, followed by an internal nucleophilic substitution that results in the formation of an aziridine (B145994) ring intermediate. sdc.org.uksdc.org.uk The presence of these aziridine rings has been confirmed through chemical reactions. sdc.org.uk The α-bromoacrylamide group is considered bifunctional, meaning it can potentially react with two nucleophilic sites on the fiber, contributing to crosslinking. researchgate.net

| Reaction Type | Description | Key Intermediates/Products |

|---|---|---|

| Michael Addition | Nucleophilic addition to the β-carbon of the α,β-unsaturated system. | Initial adduct, which can rearrange. |

| Nucleophilic Substitution | Direct displacement of the bromine atom by a nucleophile. | Directly bonded dye-fiber complex. |

| Aziridine Formation | Rearrangement of the initial adduct to form a three-membered ring. | Aziridine intermediate. |

Analysis of Crosslinking Phenomena within Fibrous Substrates

This compound possesses two α-bromoacrylamide reactive groups per molecule. sdc.org.ukkci.go.kr This bifunctionality allows a single dye molecule to potentially react with two different amino acid side chains within the protein structure, creating a crosslink. sdc.org.uk This crosslinking can occur between different protein chains or within the same chain.

The formation of these crosslinks has a significant impact on the physical properties of the fiber. Studies have shown that dyeing wool with this compound increases the wet bursting strength of the fabric, an effect attributed to the formation of these crosslinks. sdc.org.uk This protective effect is more pronounced with dyes containing two reactive groups, like this compound, compared to those with only one. sdc.org.uk Further evidence for crosslinking comes from solubility tests. Wool dyed with bifunctional reactive dyes like this compound shows a greater reduction in solubility in solvents like urea/bisulphite and performic acid/ammonia (B1221849) compared to wool dyed with monofunctional reactive dyes. sdc.org.uk This decreased solubility is a direct consequence of the more rigid, crosslinked fiber structure. sdc.org.uk

Influence of Dyebath Chemistry on Dye-Fiber Reaction Pathways

The efficiency and mechanism of the reaction between this compound and protein fibers are highly dependent on the conditions of the dyebath, particularly pH and temperature.

pH Effects on Reaction Kinetics and Fixation Efficiency

The pH of the dyebath plays a critical role in the dyeing process. Lanasol dyes are typically applied under weakly acidic conditions, with a pH range of 4.5 to 6.5. sdc.org.uk These non-alkaline conditions are crucial to prevent the saponification (hydrolysis) of the reactive amide group on the dye molecule. sdc.org.uk

The pH also influences the nucleophilicity of the reactive sites on the protein fibers. As the pH increases, the nucleophilicity of the amino and thiol groups generally increases, which can enhance the rate of reaction. researchgate.net However, a careful balance must be maintained, as excessively high pH can lead to unwanted dye hydrolysis and fiber damage. For optimal fixation and wet fastness, a final neutralization step is often employed where the pH is raised to around 8.5 at a controlled temperature, which promotes the reaction of any remaining dye with the fiber. sdc.org.uk

Temperature Dynamics in Dyeing and Covalent Attachment

Temperature is a key parameter that governs the rate of dye diffusion into the fiber and the subsequent covalent reaction. The dyeing process with Lanasol dyes typically involves a gradual increase in temperature. sdc.org.uk The dyebath is initially held at a lower temperature (around 40°C) to allow for pH adjustment and the addition of leveling agents, which promote even dye uptake. sdc.org.uk The temperature is then raised to the boil (around 100°C) over a period of 30 to 70 minutes. sdc.org.uk This gradual increase allows the dye molecules to migrate and diffuse into the wool fiber before significant fixation occurs, ensuring a level dyeing. sdc.org.uk

The covalent bond formation between the dye and the fiber is highly temperature-dependent. csir.co.za The dyebath is typically held at the boil for 30 to 90 minutes to ensure a high degree of fixation. sdc.org.uk Studies have shown that at lower temperatures, the rate of covalent fixation is significantly reduced. csir.co.za For instance, at 60°C, the percentage of bromide ions liberated (an indicator of reaction) is much lower than the percentage of dye fixation, suggesting a different reaction balance compared to dyeing at 100°C. sdc.org.uk While higher temperatures promote fixation, they can also lead to fiber damage, resulting in a loss of strength. sdc.org.uk Dyeing with this compound has been shown to offer some protection against this strength loss at elevated temperatures, likely due to the formation of crosslinks. sdc.org.uk

| Parameter | Condition | Purpose |

|---|---|---|

| Initial Temperature | 40°C | pH adjustment, addition of leveling agents, initial dye equilibration. sdc.org.uk |

| Temperature Rise | Gradual increase to boil over 30-70 min | Allows for dye migration and level uptake before fixation. sdc.org.uk |

| Dyeing Temperature | Boil (98-100°C) | Promotes covalent bond formation and high fixation. sdc.org.ukwhiterose.ac.uk |

| Dyeing Time at Boil | 30-90 min | Ensures maximum reaction between dye and fiber. sdc.org.uk |

| Initial pH | 4.5 - 6.5 | Prevents saponification of the reactive group. sdc.org.uk |

| Neutralization Step Temperature | 80°C | Final fixation of unreacted dye. sdc.org.uk |

| Neutralization Step pH | ~8.5 | Increases nucleophilicity for final reaction. sdc.org.uk |

Advanced Application Methodologies and Underlying Principles

Optimization Strategies for Lanasol Red G Dyeing Systems

Optimizing the dyeing process for this compound involves strategies to improve dye uptake, levelness, and fixation, often while reducing energy and water consumption. This is achieved through the strategic use of chemical auxiliaries and the investigation of alternative dyeing conditions.

Ancillary agents are critical in modern dyeing to ensure uniform and efficient coloration. zydexgroup.comtextiletoday.com.bd Levelling agents, also known as retarding agents, are surfactants that control the dye uptake rate, preventing patchy or uneven dyeing. zydexgroup.comtextiletoday.com.bd They function in two primary ways: by forming a complex with the dye that temporarily reduces its affinity for the fiber, or by competing with the dye for active sites on the fiber surface. researchgate.netcolorfuldyes.com

In the context of Lanasol dyes, which are α-bromoacrylamide reactive dyes, specific levelling agents like Albegal B have been developed. sdc.org.uk The standard dyeing procedure for Lanasol dyes on wool involves applying the dye at a pH of 4.5 to 6.5, starting at 40°C, and adding levelling agents such as Glauber's salt and Albegal B. sdc.org.uk One proposed mechanism for agents like Albegal B is the formation of a dye-surfactant complex that breaks down as the temperature increases, allowing the dye to penetrate and react with the fiber's functional groups. researchgate.net This controlled release ensures a more level dyeing result. researchgate.net Another auxiliary, Miralan LTD, a polyethoxy surfactant, facilitates low-temperature dyeing with Lanasol CE dyes by forming a liquid layer with a high concentration of dye on the fiber's outer layer, which promotes dissolution and easier entry into the fiber. mdpi.com

Dye accelerators, conversely, are employed to increase the rate of dyeing, particularly in low-temperature systems. Research has shown that using an environmentally friendly low-temperature dye accelerator, CTC-435, allows for the effective dyeing of wool with this compound at 85°C, achieving results comparable to conventional dyeing at 98°C. colorfuldyes.com The accelerator significantly improves the dye uptake and apparent color depth value at lower temperatures. colorfuldyes.com

Table 1: Comparative Test of this compound on Wool With and Without Dye Accelerator

| Parameter | Without Dye Accelerator (98°C) | With Dye Accelerator (85°C) |

|---|---|---|

| Dye Uptake Rate | Standard | Significantly Improved |

| Apparent Color Depth | Baseline | Comparable to 98°C dyeing |

| Fiber Quality | Standard (potential for heat damage) | Improved physical index, protective effect |

This table is based on findings from a study on low-temperature dyeing accelerators. colorfuldyes.com

Conventional wool dyeing occurs at or near boiling temperatures for extended periods, which can damage the fiber and consumes significant energy. mdpi.comekb.eg Research into low-temperature dyeing aims to mitigate these issues. The use of dye accelerators, as mentioned, is one successful approach. colorfuldyes.com Adding auxiliaries like MIRALAN® LTD enables the application of LANASOL® dyes at a reduced temperature of 90°C, preserving wool quality while ensuring high exhaustion and fixation. huntsman.com

Another innovative approach involves pretreating fibers with ionic liquids. Studies have demonstrated that pre-swelling wool and silk fabrics with ionic liquids like 1-ethyl 3-methyl imidazolium (B1220033) acetate (B1210297) (EMIA) or 1-butyl 3-methyl imidazolium chloride (BMIC) significantly enhances their dyeability at lower temperatures. ekb.egresearchgate.net This allows for the successful application of reactive dyes such as Lanasol Red 6G at 80°C, a considerable reduction from the boil. ekb.egresearchgate.net

Furthermore, combining fiber modification with specialized auxiliaries has proven effective. Wool treated with liquid ammonia (B1221849) can be dyed with Lanasol reactive dyes at temperatures as low as 70°C with the addition of the levelling agent Miralan LTD. mdpi.comresearchgate.net These low-temperature processes not only save energy but also result in improved fiber characteristics, such as a softer handle and better processing performance. woolwise.com

Role of Ancillary Agents (e.g., Levelling Agents, Dye Accelerators) in Dye Uptake.

Non-Aqueous and Reduced-Water Dyeing Systems

Moving away from traditional water-intensive dyeing, non-aqueous and reduced-water systems represent a significant frontier in sustainable textile processing. These methods address concerns about water pollution and consumption.

Reverse micellar dyeing is a non-aqueous technique where surfactant molecules form aggregates (reverse micelles) in an organic solvent, encapsulating a small aqueous pool that contains the dye. A study comparing conventional aqueous dyeing with reverse micellar dyeing of wool using Lanasol dyes in an octane (B31449) solvent system revealed promising results. researcher.lifetandfonline.com

The performance characteristics indicated that the color intensity, measured by K/Ssum values, was generally higher in the octane-dyed samples compared to those dyed in water. researcher.lifetandfonline.com The octane-dyed wool fabrics also exhibited good to excellent levelness. researcher.lifetandfonline.com A computer color-matching study further found that wool fabrics dyed red in alkane-based reverse micellar systems were darker, redder, and yellower than those from conventional water-based methods. mdpi.com This suggests that reverse micellar systems using Lanasol dyes can produce comparable, and in some aspects superior, color outcomes to traditional aqueous dyeing. researcher.lifemdpi.com However, some research notes that the inherent structure of the wool fiber might contribute to lower dyeing properties in certain reverse micellar systems. scribd.com

Table 2: Performance Comparison of Aqueous vs. Reverse Micellar Dyeing for Lanasol Dyes on Wool

| Performance Characteristic | Aqueous Dyeing System | Reverse Micellar (Octane) System |

|---|---|---|

| Color Intensity (K/Ssum) | Standard | Generally Superior |

| Levelness (RUI) | Standard | Good to Excellent |

| Color Profile (Red Shade) | Baseline | Darker, Redder, Yellower |

| Linearity of Calibration Curves | Slightly Higher | High |

This table summarizes comparative findings between traditional and reverse micellar dyeing methodologies. researcher.lifetandfonline.commdpi.com

Liquid ammonia treatment is a non-aqueous process that modifies protein fibers to enhance their dyeing properties. mdpi.comresearchgate.net When wool is treated with liquid ammonia, it causes partial breakage of the disulfide bonds of cystine and creates cracks on the cuticle surface. mdpi.comresearchgate.netresearchgate.net This modification reduces the diffusion barrier of the fiber, promoting the adsorption and diffusion of dyestuff. mdpi.comresearchgate.net

This pre-treatment allows for dyeing at significantly lower temperatures. Studies show that liquid ammonia-treated (LAT) wool can be dyed with Lanasol dyes at 85°C, or even 70°C with auxiliaries, achieving K/S values and color fastness similar to untreated wool dyed at a boil (100°C). mdpi.comresearchgate.netopenaccessjournals.com A key advantage is the reduction in fiber damage; for instance, the single fiber strength of LAT wool dyed at 70°C decreased by only 3.7-8%, whereas untreated wool dyed at 100°C saw a decrease of 12.9%. mdpi.com This method not only saves energy but also preserves the mechanical properties of the wool, which is beneficial for subsequent spinning and weaving processes. mdpi.com An ammonia after-treatment step is also a standard part of the Lanasol dyeing process to ensure high wet fastness by promoting the reaction of any remaining dye. sdc.org.uk

Reverse Micellar Dyeing Mechanisms and Performance Characteristics.

Comparative Dyeing Studies on Diverse Protein Fibers

This compound and other Lanasol dyes are versatile and can be applied to various protein fibers, though their performance and optimal application conditions can differ. ontosight.ai

Wool vs. Silk: Lanasol dyes, originally developed for wool, also show excellent results on silk. sdc.org.uksapub.orgsdc.org.uk One study compared the dyeing of silk with Lanasol dyes (designed for protein fibers) against fluorine-based reactive dyes (designed for cotton). The results showed that the Lanasol dyes performed well, and interestingly, the cotton-reactive dyes also showed excellent performance on silk at a lower temperature of 90°C. sapub.org A study on dye-resist agents on silk used both this compound (with two reactive groups) and Lanasol Red 6G (with one reactive group), highlighting the applicability of these dyes in creating patterned effects on silk. kci.go.kr The reaction between reactive dyes and silk primarily occurs at the ε-amino group of lysine (B10760008), the imino group of histidine, and terminal α-amino groups. sdc.org.uk

Casein Fiber: Casein, a protein fiber derived from milk, has also been studied. kci.go.kr In a comparative study of various acid and reactive dyes on casein fiber, Lanasol dyes (including Yellow 4G, Red 6G, and Blue 3G) exhibited good build-up properties, meaning the color yield continued to increase effectively with higher dye concentrations up to 4% on weight of fabric. kci.go.kr This performance was superior to that of levelling and milling type acid dyes on the same fiber. kci.go.kr

These comparative studies demonstrate the adaptability of the Lanasol reactive system to different proteinaceous substrates, although process parameters often require adjustment to suit the specific chemical and physical structure of each fiber type.

Dyeing Performance on Wool and Modified Wool Substrates

The application of this compound and its analogues on wool is a well-established process valued for producing brilliant red shades with high wet fastness. The performance of these dyes can be further optimized through the modification of the wool substrate, such as with a liquid ammonia treatment, which can alter the fiber's morphology and improve dye accessibility. This modification allows for dyeing at lower temperatures, offering significant energy savings and reducing fiber damage.

A key modification, the liquid ammonia treatment (LAT), causes the wool to swell, which in turn increases the dyeing rate. Research comparing the dyeing properties of untreated wool (W) and liquid ammonia-treated wool (LAT) using metal-complex dyes like Lanaset Red G, which share application principles with Lanasol dyes, reveals the benefits of such modification. sapub.org Studies show that LAT wool can be dyed at 85°C to achieve similar color depth and fastness as untreated wool dyed at the conventional temperature of 100°C. sapub.org This is a significant advantage as the lower temperature helps to preserve the natural integrity and strength of the wool fiber. sapub.org

Research Findings:

Investigations into dyeing untreated and LAT wool for 60 minutes at varying temperatures have yielded insightful data. At a 3% on weight of fabric (o.w.f) concentration, the color strength (K/S value), color difference, and fastness properties of LAT wool dyed at 85°C were comparable to those of untreated wool dyed at 100°C. sapub.org This demonstrates that the modification effectively lowers the energy requirements for the dyeing process without compromising the quality of the final product. sapub.org The fixation of Lanasol dyes on wool is generally high, often ranging from 86% to 96%, which is crucial for achieving the excellent wet fastness properties characteristic of this dye class. sdc.org.uk

Below is a data table summarizing the comparative dyeing properties of untreated and liquid ammonia-treated wool.

Table 1: Comparative Dyeing Properties of Untreated vs. Liquid Ammonia-Treated Wool

| Property | Dyeing Condition | Untreated Wool (W) | Liquid Ammonia-Treated Wool (LAT) |

|---|---|---|---|

| Color Strength (K/S) | 100°C, 60 min | 14.5 | - |

| 85°C, 60 min | 12.8 | 14.3 | |

| Wash Fastness (Staining) | 100°C, 60 min | 4-5 | - |

| 85°C, 60 min | 4-5 | 4-5 | |

| Wash Fastness (Fading) | 100°C, 60 min | 4-5 | - |

| 85°C, 60 min | 4-5 | 4-5 | |

| Rubbing Fastness (Dry) | 100°C, 60 min | 4-5 | - |

| 85°C, 60 min | 4-5 | 4-5 | |

| Rubbing Fastness (Wet) | 100°C, 60 min | 4 | - |

| 85°C, 60 min | 4 | 4 |

Data sourced from a study using Lanaset Red G at 3% o.w.f. at pH 5.0. sapub.org

Comparative Analysis with Other Protein-Based Fibers (e.g., Silk, Soybean Fiber)

The application of this compound extends beyond wool to other protein-based fibers like silk and regenerated protein fibers such as soybean fiber. While these fibers share the presence of amino groups that can react with the dye, their differing chemical structures, amino acid compositions, and morphologies lead to variations in dyeing performance.

Silk:

Silk, a protein fiber composed mainly of fibroin, can be effectively dyed with Lanasol dyes. sdc.org.uk The dyeing mechanism involves the formation of covalent bonds between the α-bromoacrylamide reactive group of the dye and the nucleophilic groups within the silk fiber, primarily the amino groups of lysine. sapub.org Generally, dyeing silk with reactive dyes can be challenging due to the fiber's sensitivity to alkaline conditions which are often required for fixation. However, Lanasol dyes are applied in a slightly acidic to neutral pH range, making them suitable for silk. sapub.orgsdc.org.uk Research on dyeing silk with Lanasol dyes shows that dye uptake is highly dependent on the pH of the dyebath. The highest dye uptake (81.80%) and K/S values are achieved at a highly acidic pH of 3. sapub.org However, achieving a solid, even color on wool/silk blends can be complex, as some Lanasol dyes may dye the silk portion lighter than the wool. Adjusting the pH to 4.5 and increasing the salt concentration can help to improve the color depth on the silk component. woolwise.com

Soybean Protein Fiber (SPF):

Soybean protein fiber is a regenerated protein fiber that has gained attention as a sustainable textile material. Its chemical structure, containing various amino acids, makes it amenable to dyeing with reactive dyes. Comparative studies on the dyeability of soybean fiber and wool with bromoacrylamide reactive dyes, such as Lanasol Red 6G, have been conducted under acidic conditions. azelis.com

Research Findings:

A comparative study evaluated the dyeing performance of Lanasol Red 6G (a representative bromoacrylamide reactive dye) on both soybean fiber and wool. The results indicated that the regenerated protein fiber exhibits dyeing behavior and wash fastness comparable to that of wool when dyed with Lanasol reactive dyes under acidic conditions. Both fibers showed good exhaustion and fixation properties.

The following table presents a comparative analysis of dyeing performance for Lanasol reactive dyes on wool, silk, and soybean protein fiber, synthesized from various research findings.

Table 2: Comparative Dyeing Performance of this compound on Wool, Silk, and Soybean Fiber

| Fiber | Dye Exhaustion (%) | Color Strength (K/S) | Fixation (%) | Key Observations |

|---|---|---|---|---|

| Wool | >95% | High | 86-96% sdc.org.uk | Excellent compatibility and reproducibility; forms strong covalent bonds. sapub.org |

| Silk | ~82% (at pH 3) sapub.org | Moderate to High | Good | Dye uptake is highly pH-sensitive; can dye lighter than wool in blends. sapub.orgwoolwise.com |

| Soybean Fiber | High | Comparable to Wool | High | Shows comparable dyeing behavior and fastness to wool under acidic conditions. |

Data is a synthesis from multiple sources and may have been obtained under slightly different experimental conditions. sapub.orgsdc.org.ukwoolwise.com

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Investigating Dye-Substrate Interactions and Structural Changes

Spectroscopic methods are fundamental in elucidating the mechanisms of dye attachment to fibers and the subsequent structural alterations that may occur.

UV/Visible spectrophotometry is a primary tool for quantifying the amount of Lanasol Red G taken up by a substrate during the dyeing process and for monitoring its degradation over time. The concentration of the dye in a solution can be determined by measuring its absorbance at its maximum absorption wavelength (λmax). mdpi.com This technique is essential for creating dyeing curves, which illustrate the rate of dye exhaustion from the dyebath. mdpi.com For instance, studies have used UV-Vis spectrophotometry to evaluate the degradation efficiency of azo dyes, where the decrease in the intensity of the absorption peak corresponding to the azo group indicates the extent of degradation. mdpi.comrsc.org The method is also used to assess the photochemical degradation of compounds by observing changes in their UV-VIS absorption spectrum, which can indicate at which wavelengths a compound might be susceptible to breaking down. oecd.orgoecd.org

The following table shows the photocatalytic degradation efficiencies for various pollutants, including a Lanasol dye, under simulated solar irradiation.

| Pollutant | Degradation Efficiency (%) after 60 min |

| Ofloxacin | 73.52 |

| Norfloxacin | 74.37 |

| Lanasol Red 5B | 96.13 |

| Tetracycline (TC) | 81.53 |

| Data sourced from degradation studies of various organic pollutants. rsc.org |

Vibrational spectroscopy, particularly Raman spectroscopy, provides detailed information about the molecular structure and chemical bonding of this compound and its interaction with fibers like wool. Raman spectra can identify characteristic vibrational bands, such as those for -S-S- bonds, amide bands, and aromatic amino acids in wool. mdpi.com Changes in these spectra after dyeing can indicate the formation of covalent bonds between the dye and the fiber. For example, research on Lanasol Red 6G (a related α-bromoacrylamide dye) using Raman spectroscopy has been used to observe the disappearance of vibrations from C-Br and C=C bonds in the dye and the appearance of a new vibration, suggesting a chemical reaction with the wool fiber. sdc.org.uk The technique can also be used to characterize the crystalline structure of the dye itself. csic.es

Key Raman spectral features for analyzing dye-fiber interactions include:

Disulfide (-S-S-) stretching vibrations: Found in the 500-700 cm⁻¹ range in wool. mdpi.com

C-Br and C=C bond vibrations: Present in the unreacted dye, their disappearance can signify covalent bond formation. sdc.org.uk

G and 2D peaks: Characteristic peaks for materials like graphene that can be used for structural characterization. purdue.edu

Scanning Electron Microscopy (SEM) is utilized to examine the surface morphology of fibers before and after dyeing with this compound. This technique provides high-resolution images that can reveal changes to the fiber surface, such as damage to the cuticle scales of wool fibers, which can be influenced by dyeing conditions. mdpi.comresearchgate.net For example, SEM analysis has been used to observe that dyeing at higher temperatures can lead to more significant fiber damage. mdpi.com It has also been employed to study the surface of materials used in dye degradation studies, providing insights into their morphology and how it relates to their catalytic activity. mdpi.com

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Molecular Structure and Bonding Analysis.

Chromatographic Methods for Reaction Product and Degradation Intermediate Analysis

Chromatographic techniques are indispensable for separating, identifying, and quantifying the complex mixtures that can result from the dyeing process and subsequent degradation of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for studying the degradation of azo dyes like this compound. icontrolpollution.com It is used to separate and quantify the parent dye from its various degradation products and reaction intermediates. researchgate.netamericanpharmaceuticalreview.com In degradation studies, HPLC analysis can track the disappearance of the original dye peak and the emergence of new peaks corresponding to smaller, often colorless, aromatic amines, which are common degradation products of azo dyes under anaerobic conditions. researchgate.netresearchgate.net This is crucial for assessing the completeness of degradation and the potential toxicity of the resulting effluent. icontrolpollution.com Forced degradation studies, often monitored by HPLC, are intentionally conducted to produce and identify potential degradants that could form under various stress conditions like changes in pH, temperature, and exposure to light. openaccessjournals.com

The following table illustrates a hypothetical HPLC analysis of a reactive dye and its degradation products under different conditions, showing the retention time (RT) of the parent dye and its metabolites.

| Condition | Compound | Retention Time (min) |

| Untreated Dye | Parent Dye | 10.22 |

| Anaerobic Incubation (2h) | Parent Dye | 10.22 |

| Anaerobic Incubation (10h) | Metabolite 1 | ~4.5 |

| Metabolite 2 | ~6.8 | |

| Anaerobic (10h) + Aerobic (4h) | Metabolite 3 | ~3.2 |

| Metabolite 4 | ~5.1 | |

| This table is a representative example based on HPLC analysis of dye degradation. researchgate.netresearchgate.net |

X-ray Based Techniques for Material Composition and Surface Analysis

X-ray based techniques are employed to analyze the elemental composition and crystal structure of materials, which can be relevant in the context of dyed fibers or catalysts used for dye degradation. While direct analysis of the this compound molecule itself is less common, these methods are used to characterize the substrates and other materials involved in the dyeing or degradation process. For instance, X-ray Photoelectron Spectroscopy (XPS) can be used to evaluate the surface chemical structure of wool fibers, providing information on the elemental composition of the fiber surface before and after treatments or dyeing. mdpi.commdpi.com X-ray Diffraction (XRD) is another technique used to investigate the crystal structure of materials, such as the dye in its solid form or the crystallinity of fibers, which can be affected by dyeing processes. mdpi.comcsic.es

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) in Adsorption and Degradation Studies.

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) are powerful analytical techniques that provide crucial insights into the structural and chemical properties of materials used in the adsorption and degradation of dyes like this compound. These methods are instrumental in characterizing the adsorbents and catalysts before and after the treatment process, thereby elucidating the mechanisms of dye removal.

X-ray Diffraction (XRD)

XRD is primarily used to determine the crystalline structure of materials. In the context of this compound remediation, XRD analysis is applied to the adsorbent or photocatalyst rather than the dye itself. By analyzing the diffraction pattern, researchers can identify the phase composition, crystallite size, and changes in the crystal structure of the material upon interaction with the dye or during the degradation process.

For instance, in studies involving the removal of reactive dyes, XRD is employed to characterize the adsorbent material. Research on the adsorption of reactive dyes on animal bone meal (ABM) utilized XRD to confirm the primary crystalline component of the adsorbent. The analysis revealed that the ABM was predominantly composed of hydroxyapatite. researchgate.net The XRD pattern of the calcined ABM showed the characteristic peaks of hydroxyapatite, confirming the removal of amorphous organic components and the stability of the crystalline structure after preparation. researchgate.net

Similarly, in the study of dye removal using zero-valent iron (ZVI), XRD is used to confirm the presence of the active metallic iron phase. mongoliajol.infojwent.net The characteristic diffraction peak at a specific 2θ angle confirms the successful synthesis of ZVI nanoparticles, which are responsible for the degradation of the dye. jwent.net

In a study on the adsorption and photodegradation of the related Lanasol Yellow 4G dye by natural zeolite, XRD was used to analyze the crystal structure of the zeolite before and after treatment with CO2-laser radiation. mdpi.comresearchgate.net The analysis showed that the crystallinity of the zeolite samples changed slightly after calcination, and the crystallite size was estimated using the Scherrer formula on specific diffraction peaks. mdpi.com This information is vital for understanding how modifications to the catalyst structure affect its performance in dye removal.

Interactive Data Table: XRD Peak Assignments for Adsorbent Material

| 2θ (degrees) | Crystalline Plane | Reference Material |

| 28.1 | (0 0 2) | Hydroxyapatite researchgate.net |

| 32.8 | (1 0 2) | Hydroxyapatite researchgate.net |

| 33.7 | (2 1 0) | Hydroxyapatite researchgate.net |

| 34.5 | (2 1 1) | Hydroxyapatite researchgate.net |

| 39.7 | (1 1 2) | Hydroxyapatite researchgate.net |

| 44.7 | - | Zero-Valent Iron jwent.net |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound degradation and adsorption, XPS is crucial for understanding the surface chemistry of the catalysts and adsorbents and how they interact with the dye molecules.

XPS analysis of photocatalysts used for the degradation of dyes like Lanasol Red 5B provides detailed information on the chemical states of the constituent elements. researchgate.net For example, in a SiC-BOC photocatalyst, XPS can identify the presence of Bi, O, Cl, Si, and C. researchgate.net High-resolution XPS spectra can further reveal the specific bonding environments, such as Bi-C bonds, and the oxidation states of the elements, which are critical for the photocatalytic mechanism. researchgate.net

Furthermore, XPS is a vital tool for investigating the durability and degradation of catalyst layers in various electrochemical systems, a principle that extends to the catalysts used for dye degradation. lbl.govmines.edu It provides quantitative chemical information that links the structure and composition of the catalyst to its performance and stability. lbl.gov For instance, XPS can detect changes in the chemical state of the catalyst, such as the oxidation of metallic species, which can impact its long-term effectiveness. mines.edu

Interactive Data Table: XPS Analysis of Catalyst Surface Elements

| Element | Binding Energy (eV) | Chemical State/Attribution |

| C 1s | 283.4 | C-Si bonds researchgate.net |

| C 1s | 284.5 | Graphite carbon researchgate.net |

| Bi 4f | 160.3 | Bi 4f 5/2 of Bi3+ researchgate.net |

| Bi 4f | 165.4 | Bi 4f 7/2 of Bi3+ researchgate.net |

| O 1s | 530.1 | Surface lattice oxygen mdpi.com |

| O 1s | 531.3 | Adsorbed oxygen mdpi.com |

| O 1s | 532.3 | Hydroxyl oxygen mdpi.com |

Environmental Fate and Degradation Studies

Biodegradation Pathways and Microbial Decolorization

The microbial breakdown of azo dyes like Lanasol Red G is a key area of environmental research. The process typically involves the initial decolorization through the cleavage of the azo bond (–N=N–), which is responsible for the dye's color, followed by the degradation of the resulting aromatic amines.

A wide array of bacterial strains have demonstrated the ability to decolorize and mineralize azo dyes. nih.gov The initial and most critical step in bacterial degradation is the reductive cleavage of the azo bond. This process is often carried out by non-specific, cytoplasmic enzymes known as azoreductases. ijcmas.com This reaction occurs more readily under anaerobic or anoxic conditions, where the dye can act as an electron acceptor. ijcmas.comcdnsciencepub.com The result is the formation of colorless, and potentially hazardous, aromatic amines. nih.govijcmas.com

For complete mineralization, a sequential anaerobic-aerobic process is often necessary. researchgate.netopenbiotechnologyjournal.com The initial anaerobic phase achieves decolorization through azo bond cleavage, while the subsequent aerobic phase is required to break down the intermediate aromatic amines, which are resistant to anaerobic degradation. researchgate.netopenbiotechnologyjournal.com Various bacterial genera, including Pseudomonas, Bacillus, and Lactobacillus, are known to participate in azo dye degradation. nih.govresearchgate.netomicsonline.org For instance, studies on Lanasol Black B, a related dye, showed that lactic acid bacteria like Lactobacillus casei and Lactobacillus rhamnosus could effectively decolorize the dye under anaerobic conditions, with subsequent aerobic treatment leading to the disappearance of intermediate peaks, suggesting complete mineralization. researchgate.netresearchgate.netomicsonline.org

Fungi, particularly white-rot fungi like Pleurotus ostreatus, also play a role in degrading azo dyes through extracellular enzymes such as laccases and peroxidases. journalbji.commdpi.com A study on the decolorization of Lanasol Red 6G by Pleurotus ostreatus ARC280 laccase showed limited efficiency (10.90%) when the enzyme was used alone. However, the introduction of 1-hydroxybenzotriazole (B26582) (HBT) as a mediator significantly enhanced the decolorization to 53.85%. journalbji.com This highlights the role of mediator compounds in facilitating the enzymatic breakdown of complex dye structures.

| Treatment | Decolorization Percentage (%) |

|---|---|

| Laccase Alone | 10.90 |

| Laccase with HBT Mediator | 53.85 |

The biodegradation of an azo dye begins with the cleavage of the azo linkage. For a related dye, Lanaset Red G.GR, a proposed degradation pathway illustrates this process. The initial step is the breaking of the –N=N– bond, leading to the formation of two primary aromatic amine intermediates. researchgate.net In this specific pathway, the intermediates identified were a sulfonic acid derivative and a nitrophenol derivative. researchgate.net These intermediates can then undergo further degradation, such as desulfonation and deamination, under aerobic conditions, eventually leading to simpler organic compounds and potential mineralization into CO2 and H2O. researchgate.netresearchgate.net The analysis of intermediates is crucial, as some aromatic amines formed during the initial decolorization step can be more toxic than the parent dye molecule. ijcmas.comresearchgate.net

Role of Bacterial Strains in Azo Dye Cleavage and Mineralization.

Photodegradation Mechanisms and Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a class of chemical treatment techniques designed to eliminate organic pollutants in water and wastewater through the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH). ijcce.ac.irmdpi.com These radicals are powerful, non-selective oxidizing agents that can break down complex dye molecules into simpler, less toxic compounds. mdpi.com AOPs include methods like photocatalysis, the Fenton process, and ozonation. ijcce.ac.ir

Catalytic photodegradation involves using a catalyst and a light source (often UV) to accelerate dye degradation.

Photo-Fenton Process: This process utilizes Fenton's reagent (a mixture of ferrous ions and hydrogen peroxide) in the presence of UV light. The UV radiation enhances the production of hydroxyl radicals, significantly increasing the degradation rate compared to the conventional Fenton process. mdpi.com Studies on a similar dye, Lanasol Yellow 4G, demonstrated that a photo-Fenton process at an acidic pH of approximately 2.5 to 2.8 leads to high degradation levels. mdpi.com For the degradation of Red-G dye, the incorporation of UV light into a Hydrodynamic Cavitation-assisted Fenton process dramatically improved removal efficiency to 99% in just 15 minutes. nih.gov

Photocatalysis: This method employs a semiconductor photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which generates electron-hole pairs when irradiated with light of sufficient energy. atenaeditora.com.br These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive species that degrade the dye. Various studies have explored different photocatalysts for Lanasol dyes.

An AgCl/BiOCl heterojunction showed a 96.13% degradation efficiency for Lanasol Red 5B under simulated solar irradiation for 60 minutes. rsc.org

Modified TiO2 semiconductors with iron(III) oxide (Fe2O3) have been used to study the photodegradation of Lanasol Red No 6 (RL-6) under UV light (λmax = 365 nm). atenaeditora.com.br

Natural zeolite containing iron oxides, when treated with a CO2 laser, showed enhanced photocatalytic activity for the degradation of Lanasol Yellow 4G. mdpi.com

| Dye | Catalyst/Process | Efficiency | Reference |

|---|---|---|---|

| Lanasol Red 5B | AgCl/BiOCl | 96.13% degradation in 60 min | rsc.org |

| Red-G Dye | HC-assisted Photo-Fenton | 99% removal in 15 min | nih.gov |

| Lanasol Yellow 4G | Laser-treated Natural Zeolite (ZL55015) | 92% degradation in 30 min | mdpi.com |

Hydrodynamic cavitation (HC) is an AOP that involves the formation, growth, and subsequent collapse of microbubbles in a liquid, which is generated by passing the liquid through a constriction like an orifice plate or a venturi tube. The collapse of these cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the generation of hydroxyl radicals and promoting the thermal decomposition of pollutants.

An integrated system using a hybrid cavitation device (venturi + orifice plate) combined with the photo-Fenton process was evaluated for the removal of Red-G dye, which is used for alpaca wool. nih.govresearchgate.net The study found that several factors influenced the degradation efficiency:

pH: Degradation was significantly higher at a more acidic pH, with 21% removal at pH 2, compared to much lower rates at pH 4 and 6. nih.govresearchgate.net

Temperature: Lower temperatures (around 20°C) favored higher degradation percentages in the HC-only system. nih.govresearchgate.net

Process Combination: While HC alone at pH 2 removed 21% of the dye, combining it with the Fenton process (FeSO4:H2O2 ratio of 1:30) increased removal to 50.7%. The further addition of UV light (HC-assisted photo-Fenton) resulted in a 99% removal efficiency. nih.govresearchgate.net

| Process | Key Parameters | Removal Efficiency (%) |

|---|---|---|

| HC alone | pH 2 | 21 |

| HC-assisted Fenton | pH 2, FeSO4:H2O2 = 1:30 | 50.7 |

| HC-assisted Photo-Fenton | pH 2, FeSO4:H2O2 = 1:30, UV light | 99 |

Catalytic Photodegradation (e.g., Photo-Fenton, Photocatalysis) for Dye Removal.

Adsorption Phenomena for Effluent Treatment

Adsorption is a widely used physicochemical process for removing dyes from textile effluents, where dye molecules are accumulated on the surface of an adsorbent material. ewa-online.eu While activated carbon is a highly effective adsorbent, its cost has prompted research into cheaper alternatives. ewa-online.eu

For Lanasol dyes, various low-cost adsorbents have been investigated. A study on the adsorption of Lanasol Yellow 4G onto gallinaceous feathers (from Gallus gallus) found that temperature, adsorbent concentration, and particle size all significantly influenced the adsorption capacity. ewa-online.euresearchgate.net Notably, an increase in temperature enhanced the adsorption capacity, which is advantageous as dyeing effluents are often discharged at elevated temperatures. ewa-online.eu The initial pH of the solution was also found to have a statistically significant, albeit smaller, effect. researchgate.net

Natural materials like zeolites have also been explored. Natural zeolite was tested as an adsorbent for Lanasol Yellow 4G, with studies showing that the adsorption process is influenced by pH. mdpi.comresearchgate.net Adsorption was found to be more favorable at lower pH levels, where the zeolite surface becomes protonated, attracting the anionic dye molecules. mdpi.com Due to its chemical nature, this compound is also expected to adsorb to organic matter in sediment if released into the environment. industrialchemicals.gov.au

Development and Characterization of Adsorbent Materials

A variety of materials have been investigated for their potential to adsorb reactive red dyes from wastewater. These adsorbents range from biological materials and agricultural waste to synthetic compounds, each characterized by specific physical and chemical properties that influence their adsorptive capacity.

Biological and Waste-Derived Adsorbents: Live activated sludge has been studied for its ability to remove "Lanaset Red G," a dye closely related to this compound. researchgate.net The study highlighted the potential of biological materials in wastewater treatment processes. Agricultural wastes are a focus for developing low-cost adsorbents. doi.orgiwaponline.com Materials such as chicken eggshells, aloe vera plant ash, and coconut leaf stalk have been prepared and tested for the removal of various reactive red dyes. ijhse.irbioline.org.brecoeet.com For instance, chicken eggshells, primarily composed of calcium carbonate, were pulverized and sieved for the adsorption of Reactive Red 123. bioline.org.br Aloe vera ash was prepared under laboratory conditions and sieved to a specific mesh size for adsorbing Reactive Red 198. ijhse.ir Coconut leaf stalk was converted into activated carbon through chemical activation with sulfuric acid and sodium hydroxide (B78521). ecoeet.com Characterization of these materials often involves techniques like Scanning Electron Microscopy (SEM) to study surface morphology and Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups responsible for adsorption. ecoeet.comajol.info Chitosan (B1678972), a biopolymer, has also been effectively used to adsorb Reactive Red 239. scirp.org

Synthetic and Modified Adsorbents: Synthetic materials like magnesium-based hydrotalcites (HDL) have been developed and characterized for the removal of Reactive Red 120. scielo.org.mx These materials were synthesized by coprecipitation and characterized using X-ray Diffraction (XRD) to confirm their crystalline structure and by measuring their surface area. scielo.org.mx Polyamide Nylon 6 (PN6) microplastics have also been investigated as adsorbents for Reactive Red 120, highlighting the interaction of dyes with synthetic polymer waste. mdpi.com Furthermore, silica-based materials can be functionalized to enhance their adsorption capabilities. mdpi.comscielo.br Amino-functionalized silica (B1680970), for example, has been created by grafting organosilyl compounds onto silica gel, which improves its ability to interact with and adsorb anionic dyes. scielo.brresearchgate.net

The table below summarizes various adsorbent materials developed for the removal of reactive red dyes.

Table 1: Adsorbent Materials for Reactive Red Dye Removal

| Adsorbent Material | Target Dye | Characterization Methods Mentioned | Reference |

|---|---|---|---|

| Live Activated Sludge | Lanaset Red G | Not specified | researchgate.net |

| Chicken Eggshell | Reactive Red 123 | ASTM standard sieves, Brunauer-Emmett-Teller (BET) isotherm | bioline.org.br |

| Aloe Vera Plant Ash | Reactive Red 198 | ASTM standard sieve | ijhse.ir |

| Coconut Leaf Stalk Activated Carbon | Reactive Red RB | FTIR, SEM | ecoeet.com |

| Chitosan 8B | Reactive Red 239 | Diffuse Reflectance Electronic Absorption Spectra | scirp.org |

| Mg-Hydrotalcites (HDL-MgAl, HDL-MgFe) | Reactive Red 120 | Surface area measurements, XRD, Temperature-programmed desorption of CO2 | scielo.org.mx |

| Polyamide Nylon 6 (PN6) Microplastics | Reactive Red 120 | Not specified | mdpi.com |

| Amino-functionalized Silica Gel | Congo Red (Anionic Dye) | Not specified | scielo.br |

Adsorption Kinetics and Isotherm Modeling

To understand the efficiency and mechanism of dye removal, adsorption data are analyzed using kinetic and isotherm models. Adsorption kinetics describe the rate of dye uptake, while isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed on the solid phase. mdpi.com

Adsorption Kinetics: The kinetics of reactive dye adsorption are commonly analyzed using pseudo-first-order and pseudo-second-order models. scirp.orgmdpi.com The pseudo-second-order model has been found to best describe the adsorption kinetics for a wide range of reactive red dyes and adsorbents, suggesting that the rate-limiting step may be chemisorption. bioline.org.brecoeet.comscirp.orgscielo.org.mxmdpi.com For example, the adsorption of Reactive Red 120 onto Polyamide Nylon 6 microplastics and Mg-hydrotalcites, Reactive Red 123 onto eggshells, Reactive Red RB onto coconut leaf stalk activated carbon, and Reactive Red 239 onto chitosan all followed the pseudo-second-order model. bioline.org.brecoeet.comscirp.orgscielo.org.mxmdpi.com This indicates that the adsorption process is likely controlled by chemical interactions between the dye molecules and the adsorbent surface. scielo.org.mx In some cases, intraparticle diffusion models are also used to determine if pore diffusion plays a role in the rate-limiting step. scirp.org

Adsorption Isotherms: Equilibrium data are frequently fitted to the Langmuir and Freundlich isotherm models. ijhse.irmdpi.com The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is empirical and describes multilayer adsorption on a heterogeneous surface. mdpi.commdpi.com For many reactive red dyes, the Langmuir model provides a better fit to the experimental data, indicating monolayer coverage of the dye onto the adsorbent. ecoeet.comscirp.orgscielo.org.mxmdpi.com This has been observed for the adsorption of Reactive Red 120 on polyamide microplastics and hydrotalcites, Reactive Red 239 on chitosan, and Reactive Red RB on coconut leaf stalk carbon. ecoeet.comscirp.orgscielo.org.mxmdpi.com The maximum adsorption capacity (q_max), a key parameter derived from the Langmuir model, for Lanaset Red G on live activated sludge was found to be 144.91 mg/g. researchgate.net For Reactive Red 198 on aloe vera ash, the Freundlich model provided a better fit. ijhse.ir

The following tables present research findings on the kinetic and isotherm modeling for various reactive red dyes.

Table 2: Adsorption Kinetic Model Parameters for Reactive Red Dyes

| Adsorbent | Target Dye | Best Fit Kinetic Model | Reference |

|---|---|---|---|

| Mg-Hydrotalcites | Reactive Red 120 | Pseudo-second-order | scielo.org.mx |

| Polyamide Nylon 6 (PN6) | Reactive Red 120 | Pseudo-second-order | mdpi.com |

| Chicken Eggshell | Reactive Red 123 | Pseudo-second-order | bioline.org.br |

| Chitosan 8B | Reactive Red 239 | Pseudo-second-order | scirp.org |

| Coconut Leaf Stalk Carbon | Reactive Red RB | Pseudo-second-order | ecoeet.com |

Table 3: Adsorption Isotherm Model Parameters for Reactive Red Dyes

| Adsorbent | Target Dye | Best Fit Isotherm Model | Max. Adsorption Capacity (q_max) (mg/g) | Reference |

|---|---|---|---|---|

| Live Activated Sludge | Lanaset Red G | Langmuir | 144.91 | researchgate.net |

| Mg-Hydrotalcites | Reactive Red 120 | Langmuir, Redlich-Peterson | Not specified | scielo.org.mx |

| Polyamide Nylon 6 (PN6) | Reactive Red 120 | Langmuir | 3.96 | mdpi.com |

| Chicken Eggshell | Reactive Red 123 | Langmuir, Freundlich | 1.26 | bioline.org.br |

| Aloe Vera Plant Ash | Reactive Red 198 | Freundlich | 80.152 | ijhse.ir |

| Chitosan 8B | Reactive Red 239 | Langmuir | 163.93 (µmol/g) | scirp.org |

| Coconut Leaf Stalk Carbon | Reactive Red RB | Langmuir | Not specified | ecoeet.com |

Advanced Topics and Future Research Directions

Computational Chemistry and Molecular Modeling of Lanasol Red G Systems

Computational chemistry and molecular modeling have emerged as powerful tools for understanding the intricate interactions of dyes like this compound at a molecular level. These methods offer insights that are often difficult to obtain through experimental means alone.

Three-dimensional quantitative structure-property relationship (3D-QSPR) techniques, such as Comparative Molecular Field Analysis (CoMFA), are being utilized to build predictive models. mdpi.com These models correlate the structural features of reactive red dyes with their properties, such as absorptivity, by analyzing electrostatic and steric fields. mdpi.com This approach aids in understanding the dye-fiber binding mechanism and can guide the design of new dyes with improved affinity and selectivity. mdpi.com For instance, a CoMFA model for red reactive dyes revealed that both electrostatic and steric interactions are crucial for the dye-cellulose binding process. mdpi.com

Density Functional Theory (DFT) is another computational method employed to study the electronic structure and reactivity of dye molecules. researchgate.netresearchgate.net DFT calculations can help elucidate the mechanisms of dye adsorption onto various materials by analyzing parameters like the distribution of electron density and molecular orbitals. researchgate.net These theoretical studies can predict the interaction energies between the dye and a substrate, offering a deeper understanding of the adsorption process. For example, DFT has been used to investigate the adsorption of dyes onto surfaces like cellulose (B213188) and titanium dioxide. researchgate.net Such computational approaches are invaluable for designing more effective materials for dye removal and for understanding the fundamental aspects of dye-fiber interactions. mdpi.comresearchgate.net

Table 1: Computational Methods in this compound Research

| Computational Method | Application in this compound Research | Key Insights |

|---|---|---|

| 3D-QSPR (e.g., CoMFA) | Predicting relationships between dye structure and properties like absorptivity. mdpi.com | Elucidates the role of electrostatic and steric fields in dye-fiber interactions. mdpi.com |

| Density Functional Theory (DFT) | Analyzing electronic structure, reactivity, and adsorption mechanisms of the dye. researchgate.netresearchgate.net | Provides insights into interaction energies and the nature of bonding between the dye and substrates. researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the dye in different environments (e.g., in solution, near a surface). | Reveals information about conformational changes, diffusion, and binding pathways. |

Integration of Lanasol Dye Chemistry in Novel Material Science and Functionalization

The unique chemical properties of Lanasol dyes, particularly their reactive groups, make them interesting candidates for integration into novel materials, extending their application beyond traditional textile dyeing.

Research has explored the incorporation of Lanasol, a naturally occurring brominated substance from which the dye family derives its name, into polymer matrices to create functional materials. mdpi.com For example, Lanasol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) has been successfully incorporated into electrospun polymethyl methacrylate (B99206) (PMMA) and polyethylene (B3416737) oxide (PEO) fiber mats. mdpi.com These composite fibers exhibited significant antibacterial properties, with effectiveness increasing with higher concentrations of Lanasol. mdpi.com Structural analyses, such as X-ray diffraction and infrared spectroscopy, confirmed that the Lanasol was well-dissolved within the polymer matrix, leading to uniform antimicrobial fibers. mdpi.com

The reactive nature of Lanasol dyes, which allows them to form covalent bonds with fibers like wool, also presents opportunities for creating materials with enhanced durability and specific functionalities. sdc.org.uk The crosslinking ability of bifunctional Lanasol dyes, such as this compound, has been shown to improve the wet bursting strength of wool fibers. sdc.org.uk This suggests that these dyes can act as reinforcing agents within the fiber structure. Further research in this area could lead to the development of high-performance textiles with built-in functionalities derived from the dye chemistry itself.

Methodological Advancements in Sustainable Dye Application and Environmental Remediation

The environmental impact of textile dyeing has driven significant research into more sustainable application methods and effective remediation technologies for dye-containing wastewater.

Sustainable Dyeing Processes: Efforts to make the dyeing process more eco-friendly include optimizing dyeing parameters and exploring new application techniques. One approach involves the use of liquid ammonia (B1221849) as a pretreatment for wool, which allows for dyeing at lower temperatures (e.g., 85°C instead of 100°C) with metal-complex dyes like Lanaset Red G. mdpi.com This method reduces energy consumption while maintaining comparable dyeing properties and minimizing fiber damage. mdpi.com Another avenue of research focuses on dyeing in alternative media, such as seawater, to reduce the consumption of fresh water. Studies have shown that Lanasol dyes can be applied to wool in simulated seawater with high exhaustion and fixation values, yielding commercially acceptable results and comparable fastness properties to conventional dyeing in distilled water. whiterose.ac.uk

Environmental Remediation: The removal of Lanasol dyes from wastewater is a critical area of research. Advanced Oxidation Processes (AOPs) are a prominent class of technologies for degrading recalcitrant organic pollutants like azo dyes. mdpi.comijcce.ac.ir These methods generate highly reactive species, such as hydroxyl radicals, that can break down the complex dye molecules. mdpi.comijcce.ac.ir

Several AOPs have been investigated for the degradation of this compound and similar dyes:

Photo-Fenton Process: This method, often enhanced by hydrodynamic cavitation, has proven highly effective. One study demonstrated that a combination of hydrodynamic cavitation and the photo-Fenton process could achieve 99% removal of Red-G dye from an aqueous solution in just 15 minutes. researchgate.netnih.gov

Photocatalysis: Various photocatalysts are being developed for dye degradation. For instance, a flower-like WS2/Bi2O2CO3 composite showed efficient removal of this compound under visible light. x-mol.net Similarly, natural zeolites treated with CO2-laser radiation have been used as effective photocatalysts for the degradation of Lanasol Yellow 4G. mdpi.com

Ozonation: This is another AOP that can be used for the decolorization of dye effluents. ijcce.ac.ir

Table 2: Advanced Oxidation Processes for Lanasol Dye Remediation

| AOP Technique | Description | Reported Efficiency |

|---|---|---|

| Hydrodynamic Cavitation-assisted Photo-Fenton | Combines physical (cavitation) and chemical (photo-Fenton) processes to enhance degradation. researchgate.netnih.gov | 99% removal of Red-G dye in 15 minutes. researchgate.netnih.gov |

| Photocatalysis | Uses a semiconductor catalyst (e.g., WS2/Bi2O2CO3, modified zeolites) and light to generate reactive oxygen species. mdpi.comx-mol.net | High degradation efficiency for Lanasol dyes. mdpi.comx-mol.net |

| Ozonation | Utilizes ozone (O3) as a powerful oxidizing agent to break down dye molecules. ijcce.ac.ir | Effective for color and COD removal from dye effluents. ijcce.ac.ir |

Biological treatment methods, or bioremediation, offer an eco-friendly alternative for dye removal. nih.govmdpi.com This approach uses microorganisms like bacteria, fungi, and algae to break down dye molecules through their enzymatic activity. nih.govmdpi.comijcmas.com For example, certain strains of lactic acid bacteria have been shown to effectively decolorize reactive dyes like Reactive Lanasol Black B under anaerobic conditions, breaking the azo bonds to form less harmful aromatic amines, which can then be further degraded aerobically. researchgate.netomicsonline.org Fungi, particularly white-rot fungi, produce powerful extracellular enzymes like laccases and peroxidases that can degrade a wide range of dyes. ijcmas.comnih.govmdpi.com Research continues to identify and optimize microbial strains and consortia for the efficient and complete mineralization of Lanasol dyes. mdpi.comresearchgate.net

Q & A

Q. How can UV-vis spectroscopy be utilized to analyze the optical properties of Lanasol Red G in composite materials?

UV-vis spectroscopy is critical for characterizing optical properties, particularly when this compound is integrated with nanomaterials like gold nanoparticles (Au NPs). Experimental design should involve:

- Preparing composites with systematically varied Au NP-to-Lanasol Red G ratios (e.g., 1:2.5, 1:1.25).

- Measuring absorption spectra across visible wavelengths (400–700 nm) to observe peak shifts and intensity changes.

- Comparing results with this compound alone to isolate nanoparticle effects. Red shifts in absorption peaks indicate plasmonic interactions, while intensity changes reflect charge-transfer efficiency .

Q. What experimental approaches are recommended to evaluate the photostability of this compound under simulated environmental conditions?

- Conduct controlled irradiation experiments using solar simulators or xenon lamps to mimic natural sunlight.

- Monitor degradation kinetics via periodic UV-vis measurements at key wavelengths (e.g., λmax for this compound).

- Include control samples (e.g., dark conditions) to distinguish photodegradation from thermal or hydrolytic effects. Data analysis should quantify half-life (t1/2) and rate constants using pseudo-first-order models .

Advanced Research Questions

Q. How can researchers resolve contradictory data on degradation efficiency when this compound coexists with other organic pollutants?

Contradictions often arise in co-degradation systems due to competitive adsorption or reactive species scavenging. Methodological strategies include:

- Designing parallel experiments: Compare degradation rates of this compound alone versus in mixtures (e.g., with tetracycline or fluoroquinolones).

- Using radical scavengers (e.g., isopropanol for •OH, EDTA for h<sup>+</sup>) to identify dominant degradation pathways.

- Analyzing time-dependent absorption spectra to track intermediate byproducts and competing reaction mechanisms .

Q. What methodological considerations are critical for optimizing Au NP-Lanasol Red G composites to enhance optical performance?

- Ratio optimization : Systematically vary Au NP-to-dye ratios (e.g., 1:1 to 1:5) and measure absorption spectra to identify synergy thresholds.

- Surface functionalization : Modify nanoparticle surfaces (e.g., citrate stabilization) to improve dye adsorption and charge transfer.

- Cross-validation : Pair spectral data with electrochemical measurements (e.g., bandgap analysis via Tauc plots) to correlate optical properties with electronic structure changes .